molecular formula C14H21N3 B1286467 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane CAS No. 352445-70-6

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1286467
CAS No.: 352445-70-6
M. Wt: 231.34 g/mol
InChI Key: UURPZDUBVYSYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (CAS: See COA

Properties

IUPAC Name

3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-7-15-8-2-13(1)17-11-5-14(6-12-17)3-9-16-10-4-14/h1-2,7-8,16H,3-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURPZDUBVYSYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579972
Record name 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352445-70-6
Record name 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-3,9-diazaspiro[5One common method involves the use of N,4-dialkylpyridinium salts and enones in a dearomative formal [4 + 2] cycloaddition reaction . This reaction is carried out under ambient atmosphere with specific reagents and conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane are influenced by its substituents and core structure. Below is a detailed comparison with structurally related compounds:

Structural and Functional Modifications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Findings References
This compound 3,9-Diazaspiro[5.5]undecane Pyridin-4-yl at 3-position 244.37 (base structure) Potential GPCR modulation, cell adhesion studies
3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane Phenylindole at 3-position 364.22 Inhibitor of AAA ATPase p97; enhanced hydrophobic interactions
3,9-Diazaspiro[5.5]undeca-2-one CCR5 antagonist 3,9-Diazaspiro[5.5]undeca-2-one Lactam ring, aryl sulfonamide ~450 (estimated) Orally bioavailable CCR5 antagonist; improved metabolic stability
3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane Nitropyridine at 3-position 276.33 High reactivity for further functionalization; potential kinase inhibitors
3-BENZOYL-3,9-DIAZASPIRO[5.5]UNDECANE 3,9-Diazaspiro[5.5]undecane Benzoyl group at 3-position 272.35 Intermediate in synthesis of GABAAR antagonists; steric bulk reduces activity

Key Differences and Implications

  • Substituent Effects :

    • The pyridin-4-yl group in the target compound provides a planar, nitrogen-rich aromatic system, favoring π-π stacking and hydrogen bonding with receptors like GABAA or chemokine receptors . In contrast, the phenylindole derivative () exhibits enhanced hydrophobicity, improving membrane permeability but reducing aqueous solubility .
    • Lactam-containing analogs (e.g., CCR5 antagonists) demonstrate improved oral bioavailability due to reduced metabolic degradation of the lactam ring compared to secondary amines .
    • Electron-withdrawing groups (e.g., nitro in ) increase reactivity for further derivatization but may introduce toxicity risks .
  • Biological Activity: The target compound’s pyridine ring may mimic nicotinic or GABAergic ligands, whereas 3-benzoyl derivatives () show reduced activity due to steric hindrance at the orthosteric site . CCR5 antagonists with a spiro[5.5]undeca-2-one core () achieve nanomolar potency, highlighting the importance of lactam rigidity in receptor binding .
  • Synthetic Accessibility :

    • The parent 3,9-diazaspiro[5.5]undecane core () allows flexible modification via reductive amination or alkylation, but bulky substituents (e.g., benzyl in ) require optimized conditions to avoid byproducts .

Physicochemical Properties

Property This compound 3-(3-(5-Fluoroindolyl)phenyl) Analog CCR5 Antagonist (Lactam)
LogP (Predicted) ~2.1 ~3.8 ~2.5
Solubility (mg/mL) Moderate (0.1–1) Low (<0.1) High (>10)
Hydrogen Bond Acceptors 3 3 5
  • The pyridin-4-yl derivative balances lipophilicity and polarity, making it suitable for central nervous system (CNS) targeting. In contrast, the lactam-based CCR5 antagonist () exhibits higher solubility, ideal for oral administration .

Biological Activity

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its distinctive combination of a pyridine ring fused with a diazaspiro undecane framework suggests a range of applications in drug development, particularly concerning antimicrobial and anticancer properties.

  • Molecular Formula : C₁₄H₂₁N₃
  • Molecular Weight : 231.34 g/mol
  • CAS Number : 352445-70-6

The compound's structure allows for various chemical modifications, which can enhance its biological activity. The presence of the pyridine moiety is particularly relevant for interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted its potential as an effective agent against various bacterial strains, suggesting that the spirocyclic structure may contribute to its membrane-disrupting capabilities .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in the treatment of specific types of tumors. In vitro studies demonstrated that derivatives of diazaspiro compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The unique structure of this compound may enhance its efficacy as a chemotherapeutic agent.

GABA Receptor Antagonism

Recent studies have identified this compound as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR). This activity could have implications for treating neurological disorders by modulating GABAergic signaling pathways . The compound's low cellular permeability suggests it may act primarily in peripheral tissues, influencing immune responses and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural attributes. Modifications to the pyridine ring or the diazaspiro framework can significantly alter its pharmacological profile:

Modification Effect on Activity
Substitution on PyridineEnhances binding affinity to biological targets
Alteration of Spiro FrameworkModulates receptor selectivity and potency

Studies have shown that certain substituents on the pyridine ring can improve binding affinities for target receptors, indicating that careful structural modifications can lead to more potent derivatives .

Case Studies

  • Inhibition of Platelet Aggregation
    A series of studies investigated spirocyclic compounds related to this compound as glycoprotein IIb/IIIa antagonists. These compounds demonstrated potent inhibitory effects on platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .
  • Anticancer Efficacy
    In vitro assays revealed that specific analogs of this compound effectively induced apoptosis in cancer cell lines while sparing normal cells, highlighting their selective toxicity .

Q & A

Q. What are the established synthetic routes for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane?

The synthesis of this spirocyclic compound typically involves modular approaches. One method starts with the dianhydride of methanetetraacetic acid or N-methyl-4-piperidone, enabling symmetrical or unsymmetrical derivatization of the diazaspiro core . Advanced routes include reductive amination (e.g., using NaCNBH₃ with acetone to introduce isopropyl groups) and deprotection steps (e.g., TFA-mediated cleavage of tert-butyl carbamate groups) . Key considerations include solvent choice (e.g., DMSO for solubility ), purification via extraction (e.g., EtOAc/NaHCO₃ washes ), and characterization by HRMS and NMR.

Q. How is the structural integrity of this compound confirmed experimentally?

Researchers employ a combination of analytical techniques:

  • HRMS (High-Resolution Mass Spectrometry) to verify molecular weight and purity .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm spirocyclic connectivity and substituent placement .
  • X-ray crystallography (if crystalline derivatives are obtainable) to resolve absolute stereochemistry and ring conformations . Discrepancies in spectral data may arise from dynamic spiro ring puckering, requiring variable-temperature NMR studies .

Q. What are the primary biological applications of this compound in academic research?

  • Bradykinin B1 Receptor Antagonism : The derivative ELN-441958 (containing the diazaspiro core) shows potential in modulating inflammatory pathways, validated via in vitro receptor binding assays and DMSO-solubilized formulations .
  • Cell Adhesion Studies : Non-peptidic analogs of adhesamine, synthesized from 3,9-diazaspiro[5.5]undecane, induce syndecan-4 clustering by binding heparan sulfate, as demonstrated in physicochemical and cell-based assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with bulky substituents?

Low yields often stem from steric hindrance during spiro ring closure. Strategies include:

  • Temperature Modulation : Slow addition of reagents at 0°C to reduce side reactions .
  • Catalytic Methods : Use of Pd catalysts for cross-coupling reactions on the pyridinyl group .
  • Alternative Protecting Groups : Replace tert-butyl carbamates with photolabile groups (e.g., nitroveratryl) to streamline deprotection .

Q. How should contradictions in receptor binding affinity data be addressed?

Discrepancies may arise from assay conditions (e.g., buffer pH, DMSO concentration) or structural variations (e.g., fluorinated vs. non-fluorinated indole substituents). Mitigation steps:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for B1 receptor studies) and control compounds .
  • Free-Energy Perturbation (FEP) Simulations : Computational modeling to predict substituent effects on binding thermodynamics .

Q. What methodologies are used to design analogs with enhanced metabolic stability?

  • Bioisosteric Replacement : Substitute pyridinyl with pyrimidinyl rings to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Strategic deuteration at metabolically labile sites (e.g., benzylic positions) to prolong half-life .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to lower cLogP values, improving aqueous solubility .

Data Contradiction and Mechanistic Analysis

Q. Why do some derivatives show divergent activity in cell adhesion vs. receptor antagonism assays?

The diazaspiro core’s conformational flexibility allows dual functionality:

  • Rigid Conformers : Favor receptor binding by aligning pharmacophores (e.g., pyridinyl and carbonyl groups) .
  • Flexible Conformers : Enable multivalent heparan sulfate interactions, promoting cell adhesion . Resolution requires dynamic NMR or MD simulations to correlate conformation with activity .

Safety and Environmental Considerations

Q. What are the ecotoxicological risks associated with diazaspiro derivatives?

While data specific to this compound are limited, structurally related spiro compounds (e.g., diphosphaspiro analogs) exhibit high aquatic toxicity (WGK 3 classification) . Researchers should:

  • Implement Waste Neutralization : Treat DMSO waste with activated charcoal to adsorb organic residues .
  • Follow OECD Guidelines : Conduct Daphnia magna acute toxicity screens for novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.